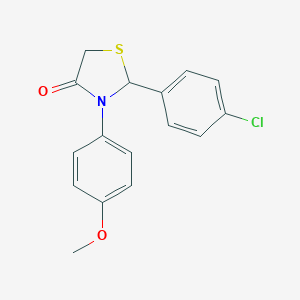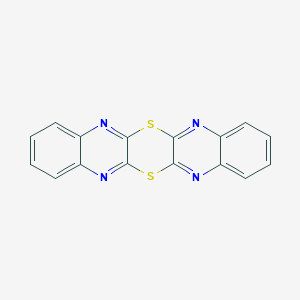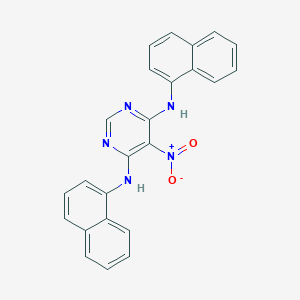
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one is a chemical compound that belongs to the class of thiazolidinones. It has been widely studied for its potential applications in medicinal chemistry and drug design.
Applications De Recherche Scientifique
Synthesis and Pharmacological Evaluation
- Researchers Patel et al. (2013) synthesized a series of pyrazolines based thiazolidin-4-one derivatives, including compounds similar to 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one. These compounds were evaluated for their potential as anti-cancer and HIV agents. The synthesized products showed antimicrobial activity, indicating their potential utility in pharmacology (Patel et al., 2013).
Antimicrobial and Anticancer Potential
- A study by Viji et al. (2020) involved the analysis of a similar compound, focusing on its antimicrobial activity. The compound exhibited notable antifungal and antibacterial effects. Molecular docking was employed to understand the compound's hydrogen bonds and binding energy with different proteins, revealing its potential in antimicrobial and anticancer applications (Viji et al., 2020).
Structural and Therapeutic Diversity
- Doreswamy et al. (2007) explored the diverse bioactivities of thiazolidin-4-ones, highlighting their antiviral, anticonvulsant, anti-inflammatory, and antithyroidal properties. The study synthesized and assessed 2-(4-chlorophenyl)-3-phenyl-1,3-thiazolidin-4-one for biological activity, emphasizing the compound's potential in various therapeutic areas (Doreswamy et al., 2007).
Molecular Structure and Analysis
- Doreswamy et al. (2009) synthesized a compound closely related to 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one. The study analyzed its crystal and molecular structure, providing insights into the compound's potential pharmaceutical applications (Doreswamy et al., 2009).
Synthesis of Linked Heterocyclics
- Reddy et al. (2010) worked on the synthesis of linked heterocyclics containing pyrazole-pyrimidine-thiazolidin-4-one. This research, involving compounds similar to 2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one, highlighted their antimicrobial activity against various bacterial and fungal strains (Reddy et al., 2010).
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2S/c1-20-14-8-6-13(7-9-14)18-15(19)10-21-16(18)11-2-4-12(17)5-3-11/h2-9,16H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLCXKRDRGWGVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(SCC2=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-(4-Ethylcyclohexyl)-2-[3-fluoro-4-(heptyloxy)phenyl]pyridine](/img/structure/B413987.png)
![4-[6-(4-Pentylphenyl)pyridin-3-yl]phenol](/img/structure/B413988.png)
![5-Ethyl-2-[3-fluoro-4-(4-propylcyclohexyl)phenyl]pyridine](/img/structure/B413990.png)

![2-[4-(4-Iodophenyl)phenyl]-5-pentylpyridine](/img/structure/B413993.png)
![Furazano[3,4-b]1,2,4-triazolo[4,3-d]pyrazine, 5-ethoxycarbonylmethyl-8-ethyl(phenyl)amino-](/img/structure/B413996.png)
![5-methyl-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-(2-nitrophenyl)methyl]-2-phenyl-1H-pyrazol-3-one](/img/structure/B413997.png)




![4-[(3,4-dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B414009.png)
![N-[2,2-dichloro-1-(diphenylphosphoryl)ethyl]benzamide](/img/structure/B414010.png)